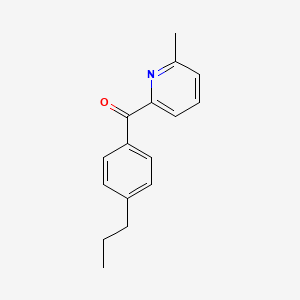

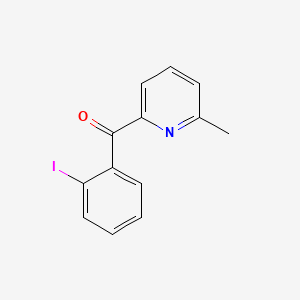

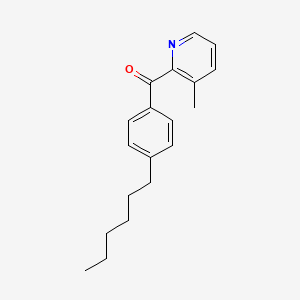

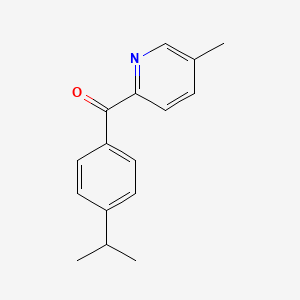

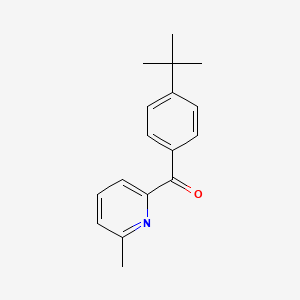

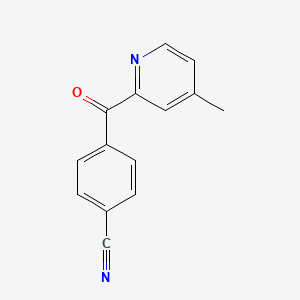

2-(4-Cyanobenzoyl)-4-methylpyridine

Vue d'ensemble

Description

“2-(4-Cyanobenzoyl)-5-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-Cyanobenzoyl chloride, a related compound, has been used in the acylation of benzylamine . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as 4-Cyanobenzoyl chloride have been used in various reactions. For example, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .

Applications De Recherche Scientifique

Hydrogen Bonded Supramolecular Association

Research by Khalib et al. (2014) explored molecular salts derived from 2-amino-4-methylpyridine with various benzoic acids. These salts exhibit supramolecular heterosynthons with extensive hydrogen bonds and other noncovalent interactions, indicating potential applications in crystal engineering and molecular self-assembly (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Influence on Hydrodesulfurization

Egorova and Prins (2004) studied the effect of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene. Their findings suggest that compounds like 2-methylpyridine can significantly affect hydrodesulfurization pathways, which is crucial for refining processes in the petroleum industry (Egorova & Prins, 2004).

Metal Complex Formation

A study by Gagne et al. (1981) demonstrates the use of 2-amino-4-methylpyridine in forming tridentate chelate metal complexes. These complexes, which exhibit varied magnetic, spectral, and electrochemical properties, could be significant in fields like coordination chemistry and materials science (Gagne, Marritt, Marks, & Siegl, 1981).

Crystal Structure Analysis

Muralidharan et al. (2013) detailed the crystal structure of a molecular salt involving 2-amino-4-methylpyridine, highlighting its potential for studying crystallographic properties and molecular interactions (Muralidharan, Elavarasu, Srinivasan, Gopalakrishnan, & Velmurugan, 2013).

Corrosion Inhibition

B. Mert and colleagues (2014) investigated the effectiveness of 2-amino-4-methylpyridine as a corrosion inhibitor for mild steel in acidic environments. This research has implications for corrosion control in various industrial applications (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Mécanisme D'action

Target of Action

Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets

Mode of Action

For instance, 4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline heteroaromatic compounds . The exact interaction of 2-(4-Cyanobenzoyl)-4-methylpyridine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new compounds, suggesting that they may play a role in various chemical reactions

Result of Action

For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been evaluated for their anticancer activities

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(4-Cyanobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the acylation of benzylamine in the presence of pyridine and a catalyst . Additionally, this compound reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO . These interactions highlight its potential utility in synthetic organic chemistry and biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been employed in the synthesis of selective angiotensin II AT2 receptor agonists, which have implications for cell signaling and receptor activation . The compound’s impact on gene expression and cellular metabolism is an area of active research, with studies indicating its potential to alter metabolic pathways and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in organocatalytic tandem three-component reactions involving aldehyde, alkyl vinyl ketone, and amide . These reactions suggest that the compound can influence enzyme activity, either through inhibition or activation, and subsequently affect gene expression. The precise molecular mechanisms are still being elucidated, but the compound’s ability to participate in complex biochemical reactions is well-documented.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is moisture-sensitive and reacts with water, which can affect its stability and efficacy . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses are also a concern, necessitating careful dosage optimization in experimental studies. The compound’s role in synthesizing selective angiotensin II AT2 receptor agonists underscores the importance of dosage in achieving desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, its role in the synthesis of hydantoin derivatives with antiproliferative activity highlights its involvement in metabolic processes that regulate cell growth and proliferation

Propriétés

IUPAC Name |

4-(4-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOCIFOADELQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249856 | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187170-75-7 | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.